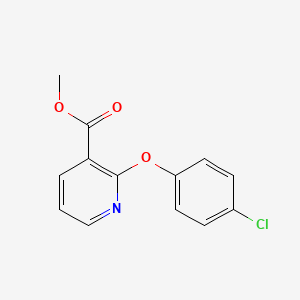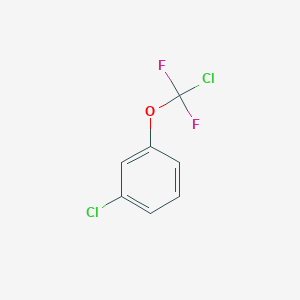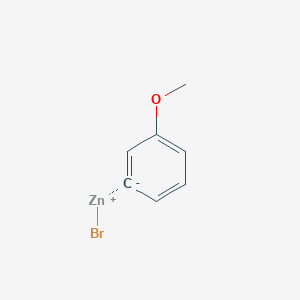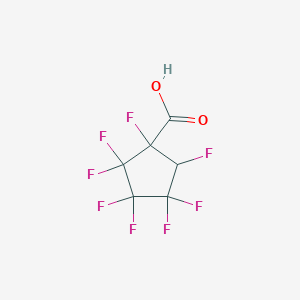
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid is a fluorinated organic compound with the molecular formula C6HF8O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclopentane derivatives. The process typically includes the following steps:
Starting Material: Cyclopentane or its derivatives.
Fluorination: Using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled conditions.
Carboxylation: Introduction of the carboxyl group (-COOH) through reactions with carbon dioxide (CO2) or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of fluorinated derivatives with different functional groups.
科学研究应用
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its hydrophobic and lipophobic properties.
作用机制
The mechanism by which 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid exerts its effects is primarily through its interaction with molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity. In biological systems, the compound can interact with enzymes and proteins, altering their activity and function. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid can be compared with other fluorinated cyclopentane derivatives:
1,1,2,2,3,3,4,4-Octafluorocyclopentane: Similar in structure but lacks the carboxyl group, making it less reactive in certain chemical reactions.
1,1,2,2,3,3,4,4-Heptafluorocyclopentane: Contains one less fluorine atom, resulting in different physical and chemical properties.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with a hydroxyl group (-OH) instead of a carboxyl group, used in different applications such as surfactant synthesis.
The uniqueness of this compound lies in its combination of high fluorine content and the presence of a carboxyl group, which imparts distinct reactivity and application potential.
属性
IUPAC Name |
1,2,2,3,3,4,4,5-octafluorocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-1-3(8,2(15)16)5(11,12)6(13,14)4(1,9)10/h1H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRACURDCXMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

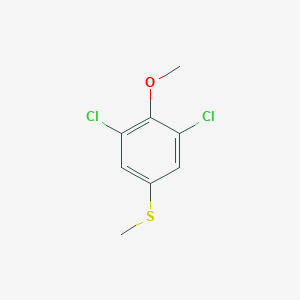
![1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene](/img/structure/B6360085.png)



![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide](/img/structure/B6360124.png)
